N4-Hydroxyctidine, or EIDD-1931, is a ribonucleoside analog which induces mutations in RNA virions. N4-hydroxycytidine was first described in the literature in 1980 as a potent mutagen of bacteria and phage. It has shown antiviral activity against Venezuelan equine encephalitis virus, and the human coronavirus HCoV-NL63 in vitro. N4-hydroxycytodine has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations. In non-human primates, N4-hydroxycytidine was poorly orally bioavailable. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. The prodrug of N4-hydroxycytidine, [EIDD-2801], is also being investigated for its broad spectrum activity against the coronavirus family of viruses.
N(4)-Hydroxycytidine
CAS No.: 3258-02-4
Cat. No.: VC0559779
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3258-02-4 |
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Molecular Formula | C9H13N3O6 |
Molecular Weight | 259.22 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one |
Standard InChI | InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 |
Standard InChI Key | XCUAIINAJCDIPM-XVFCMESISA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O |
Basic Chemical Information and Properties
Chemical Identity and Nomenclature
N(4)-Hydroxycytidine, also known as EIDD-1931 or Beta-D-N4-hydroxycytidine, is a ribonucleoside with the chemical formula C9H13N3O6 . The compound has several systematic names in chemical databases, including:
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1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-1,2-dihydropyrimidin-2-one
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1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one
The compound is registered with the CAS number 3258-02-4 and is classified as a modified ribonucleoside analog .
Structural Characteristics
N(4)-Hydroxycytidine consists of a cytidine base modified with a hydroxyl group at the N4 position. This specific modification is crucial for its biological activity as it allows the compound to exhibit tautomerization between amino and imino forms . This tautomeric property enables N(4)-Hydroxycytidine to ambiguously base pair with either adenosine or guanosine, which is the basis of its mutagenic mechanism .
Mechanism of Antiviral Action
Metabolic Activation Pathway
N(4)-Hydroxycytidine requires metabolic activation within cells to exert its antiviral effects. After cellular uptake, it is phosphorylated to form the active 5'-triphosphate metabolite . This activation process is similar to that of other nucleoside analogs used in antiviral therapy. Once in its triphosphate form, N(4)-Hydroxycytidine can be incorporated into viral RNA during replication .
Mutagenic Activity and Viral Error Catastrophe
Antiviral Spectrum and Potency
Activity Against Coronaviruses
N(4)-Hydroxycytidine has demonstrated potent activity against multiple coronaviruses. Studies have shown that it effectively inhibits both murine hepatitis virus (MHV) with an EC50 of 0.17 μM and Middle East respiratory syndrome coronavirus (MERS-CoV) with an EC50 of 0.56 μM . These values indicate high potency against these coronavirus models.
Importantly, the compound inhibits coronaviruses regardless of their ExoN proofreading activity. This was demonstrated in studies showing that N(4)-Hydroxycytidine inhibited MHV lacking ExoN proofreading activity similarly to wild-type MHV, suggesting its ability to evade or overcome the viral proofreading mechanism .
In Vivo Applications and Pharmacokinetics
Prodrug Development: Molnupiravir
N(4)-Hydroxycytidine has limited oral bioavailability in some species, particularly non-human primates . To address this limitation, a prodrug called molnupiravir (also known as EIDD-2801) was developed. Molnupiravir is the 5'-isopropyl ester prodrug of N(4)-Hydroxycytidine, designed to improve oral bioavailability .
After oral administration, molnupiravir is hydrolyzed in vivo to N(4)-Hydroxycytidine, which is then phosphorylated in tissues to the active 5'-triphosphate form . This active metabolite is subsequently incorporated into the viral genome during replication, leading to the accumulation of inactivating mutations .
Pharmacokinetic Properties
The pharmacokinetic profile of N(4)-Hydroxycytidine (as derived from molnupiravir administration) has been characterized in clinical studies. After an 800 mg oral dose of molnupiravir administered every 12 hours, N(4)-Hydroxycytidine reaches the following parameters:
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Maximum plasma concentration (Cmax): 2970 ng/mL
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Time to maximum concentration (Tmax): 1.5 hours
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Area under the curve from 0 to 12 hours (AUC0-12h): 8360 h*ng/mL
Importantly, neither molnupiravir nor N(4)-Hydroxycytidine is protein-bound in plasma, which may influence their distribution and activity in vivo .
Therapeutic Applications in Animal Models
N(4)-Hydroxycytidine and its prodrug molnupiravir have shown therapeutic potential in various animal models of viral infection. In mouse models of La Crosse virus-induced encephalitis, oral administration of molnupiravir attenuated disease progression, resulting in reduced viral titers and generating less fit viruses in the brain .
The compound's broad-spectrum activity suggests potential applications for treating various acute RNA virus diseases, particularly those with high morbidity and limited treatment options .
Resistance Profile and Genetic Barrier
High Genetic Barrier to Resistance
One notable characteristic of N(4)-Hydroxycytidine is its high genetic barrier to resistance. Studies have shown that low-level resistance to N(4)-Hydroxycytidine is difficult to achieve in both MHV and MERS-CoV . This resistance challenge is attributed to the compound's close structural similarity to cytidine, making it difficult for viral polymerases to discriminate between the natural nucleoside and the analog .
Resistance Mechanisms and Genetic Signatures
When low-level resistance does develop, it is associated with multiple transition mutations across the viral genome . This dispersed mutational pattern makes it challenging for viruses to develop high-level resistance through single or limited mutations.
Interestingly, viruses resistant to other antivirals may show increased susceptibility to N(4)-Hydroxycytidine. For example, remdesivir-resistant mutant mouse hepatitis virus has been shown to have increased sensitivity to N(4)-Hydroxycytidine . This cross-sensitivity pattern may offer therapeutic opportunities for combination treatments or for addressing resistant viral infections.
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